molecular formula C24H19N3O5S B1233317 Piroxicam cinnamate CAS No. 87234-24-0

Piroxicam cinnamate

Katalognummer B1233317
CAS-Nummer: 87234-24-0
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: GPUVGQIASQNZET-CCEZHUSRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piroxicam cinnamate, also known as Cinnoxicam, is a cyclooxygenase (COX) inhibitor with anti-inflammatory activity . It is stable under gastric conditions and can be used for research into inflammatory-degenerative osteoarticular diseases, rheumatic disorders, and varicocele (VC) associated oligoasthenospermia .


Synthesis Analysis

The synthesis of Piroxicam cinnamate involves the use of cinnamic acid derivatives . These cinnamates are reactive to ultraviolet (UV) light, and polymers based on these acids exhibit unique properties . The [2 2] cycloaddition reaction of cinnamate can also be used to obtain truxillic and truxinic acids with excellent symmetry .


Molecular Structure Analysis

Piroxicam cinnamate has a molecular formula of C24H19N3O5S and a molecular weight of 461.49 . It is a complex molecule with a structure that includes a benzothiazine ring, a pyridine ring, and a cinnamate ester .


Chemical Reactions Analysis

The thermal decomposition of Piroxicam has been studied using thermogravimetry and differential scanning calorimetry . The gaseous products generated by thermal decomposition were characterized with thermogravimetric analysis coupled with Fourier transform infrared spectroscopy .


Physical And Chemical Properties Analysis

Piroxicam cinnamate is a mechanochromic compound, changing from a crystalline anhydrate colorless form to a charged yellow amorphous molecule . It has a pKa of 6.3 in solution (2:1 dioxane:water) .

Wissenschaftliche Forschungsanwendungen

Enhanced Anti-Inflammatory Activity and Gastroprotection

Piroxicam cinnamate, as a prodrug of piroxicam, shows improved anti-inflammatory activity and reduced ulcerogenicity. A study demonstrated that the cinnamic acid ester prodrug of piroxicam exhibited a 75% inhibition of rat paw edema compared to 56% for the parent piroxicam. This prodrug also showed a significant reduction in ulcerogenicity with an ulcer index of 0.67, as opposed to 2.67 for piroxicam, indicating its potential for better gastrointestinal tolerability (Redasani, Shinde, & Surana, 2014).

Novel Formulation Approaches

Research has focused on developing alternative delivery systems for piroxicam to enhance its bioavailability and reduce side effects. For instance, a study on piroxicam-loaded transethosomal gel explored its preparation, optimization, and ex vivo assessment. This formulation aimed to improve drug retention in the skin and drug permeation while reducing systemic side effects, showcasing a potential for enhanced topical application (Garg et al., 2016).

Electrochemical Monitoring

A carbon ionic liquid electrode was developed for the sensitive electrochemical monitoring of piroxicam. This approach provides a rapid and sensitive method for determining piroxicam concentration, useful in clinical and pharmacological studies (Ghobadpour, Farjami, & Fasihi, 2018).

Nanocrystal Technology

Nanocrystal technology has been applied to piroxicam to enhance its dissolution rate and saturation solubility. This approach involved preparing nanocrystal orally disintegrating tablets (ODT) to improve piroxicam’s water solubility and oral bioavailability, demonstrating the role of nanotechnology in drug formulation (Lai et al., 2014).

Potential in Cancer Treatment

Piroxicam has also been studied for its potential in cancer treatment. For example, its combination with cisplatin showed marked tumor growth inhibition and extended survival in mouse models of mesothelioma. This suggests that piroxicam could be effective in enhancing the cytotoxicity of chemotherapeutic agents in cancer therapy (Spugnini et al., 2006).

Wirkmechanismus

Piroxicam cinnamate works by inhibiting cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which play a key role in inflammation .

Safety and Hazards

Piroxicam cinnamate is toxic if swallowed and may cause damage to organs (Gastrointestinal tract) through prolonged or repeated exposure if swallowed . It is recommended to avoid breathing dust/ fume/ gas/ mist/ vapors/ spray, and to wash skin thoroughly after handling .

Zukünftige Richtungen

As of now, Piroxicam cinnamate is classified as an experimental small molecule . Its potential for treating pain and inflammation has been recognized, but more research is needed to fully understand its effects and potential applications .

Eigenschaften

IUPAC Name

[2-methyl-1,1-dioxo-3-(pyridin-2-ylcarbamoyl)-1λ6,2-benzothiazin-4-yl] (E)-3-phenylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-27-22(24(29)26-20-13-7-8-16-25-20)23(18-11-5-6-12-19(18)33(27,30)31)32-21(28)15-14-17-9-3-2-4-10-17/h2-16H,1H3,(H,25,26,29)/b15-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUVGQIASQNZET-CCEZHUSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C=CC3=CC=CC=C3)C(=O)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)/C=C/C3=CC=CC=C3)C(=O)NC4=CC=CC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236212
Record name Piroxicam cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Piroxicam cinnamate

CAS RN

87234-24-0
Record name Piroxicam cinnamate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087234240
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piroxicam cinnamate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15883
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Piroxicam cinnamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-1,1-dioxido-3-(pyridin-2-ylcarbamoyl)-2H-1,2-benzothiazin-4-yl (2E)-3-phenylprop-2-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIROXICAM CINNAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E8Q32N75N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The cinnamoyl anhydride and the other mixed anhydrides of 4-cinnamoyloxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide prepared respectively according to Example 12 or Example 13 are directly reacted, without previous purification or recovery from their methylene chloride solution, with 2-2.5 molar equivalents of 2-aminopyridine with stirring and external cooling. After dilution with 3 volumes of diethyl ether the reaction mixture is stirred at 15° C. for 3 hours, then the procedure of Example 16 is repeated obtaining the desired 4-cinnamoyloxy-2-methyl-N-(2-pyridyl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide.
[Compound]
Name
cinnamoyl anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-cinnamoyloxy-2-methyl-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piroxicam cinnamate
Reactant of Route 2
Reactant of Route 2
Piroxicam cinnamate
Reactant of Route 3
Reactant of Route 3
Piroxicam cinnamate
Reactant of Route 4
Reactant of Route 4
Piroxicam cinnamate
Reactant of Route 5
Reactant of Route 5
Piroxicam cinnamate
Reactant of Route 6
Reactant of Route 6
Piroxicam cinnamate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.